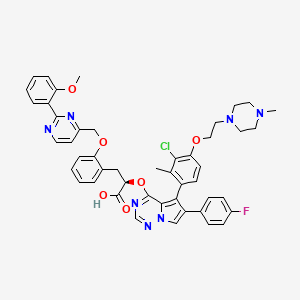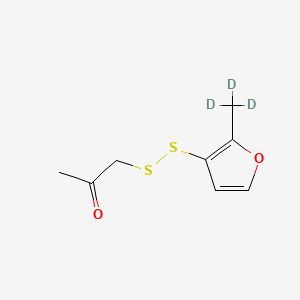
NanoLuc substrate 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NanoLuc substrate 2 is a chemical compound used in bioluminescence imaging. It is a substrate for NanoLuc luciferase, an engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris. This substrate is known for its high stability and brightness, making it a valuable tool in various scientific applications, including in vivo imaging and high-throughput screening.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NanoLuc substrate 2 involves the modification of coelenterazine analogs. The process typically includes the following steps:
Starting Material: The synthesis begins with coelenterazine, a naturally occurring luciferin.
Chemical Modification: Various chemical modifications are performed to enhance the substrate’s stability and brightness
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to chemical modifications in reactors.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity.
Packaging: The final product is packaged under sterile conditions to prevent contamination.
化学反応の分析
Types of Reactions
NanoLuc substrate 2 primarily undergoes oxidation reactions catalyzed by NanoLuc luciferase. The key reactions include:
Oxidation: The substrate is oxidized by the enzyme in the presence of oxygen, resulting in the emission of light.
Decarboxylation: During the oxidation process, decarboxylation occurs, leading to the formation of a light-emitting product.
Common Reagents and Conditions
Reagents: The primary reagent used is NanoLuc luciferase. Oxygen is also essential for the oxidation reaction.
Conditions: The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure maximum enzyme activity.
Major Products
The major product formed from the oxidation of this compound is a light-emitting species, which is detected as bioluminescence. This product is highly stable and emits a bright blue light.
科学的研究の応用
NanoLuc substrate 2 has a wide range of applications in scientific research:
Chemistry: It is used in chemical assays to detect the presence of specific molecules through bioluminescence.
Biology: In cell biology, it is employed to study gene expression, protein-protein interactions, and cellular processes.
Medicine: In medical research, it is used for imaging tumors, tracking cell migration, and monitoring therapeutic responses.
Industry: In the pharmaceutical industry, it is utilized in high-throughput screening assays to identify potential drug candidates.
作用機序
The mechanism of action of NanoLuc substrate 2 involves its oxidation by NanoLuc luciferase. The substrate binds to the enzyme’s active site, where it undergoes a series of chemical transformations:
Binding: The substrate binds to the enzyme’s catalytic site.
Oxidation: Oxygen molecules interact with the substrate, leading to its oxidation.
Light Emission: The oxidation process results in the formation of an excited state intermediate, which emits light as it returns to the ground state.
類似化合物との比較
Similar Compounds
Furimazine: Another substrate for NanoLuc luciferase, known for its high stability and brightness.
Hydrofurimazine: A modified version of furimazine with enhanced solubility and bioavailability.
Fluorofurimazine: A substrate with even higher brightness and prolonged photon generation compared to furimazine.
Uniqueness
NanoLuc substrate 2 is unique due to its optimized chemical structure, which provides superior stability and brightness. Its high solubility and bioavailability make it particularly suitable for in vivo applications, where other substrates may fall short.
特性
分子式 |
C24H19FN4O2 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
6-(3-amino-2-fluorophenyl)-8-benzyl-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C24H19FN4O2/c25-22-17(9-4-10-18(22)26)21-14-29-23(19(27-21)12-15-6-2-1-3-7-15)28-20(24(29)30)13-16-8-5-11-31-16/h1-11,14,30H,12-13,26H2 |
InChIキー |
BCSZHYFOSWCKRY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
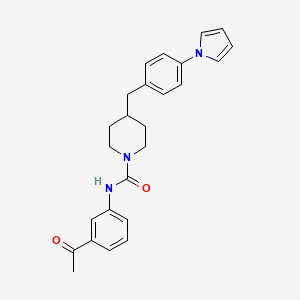
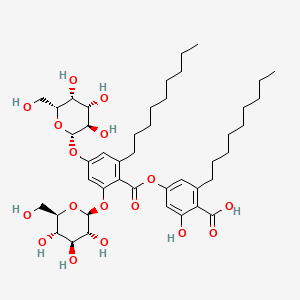
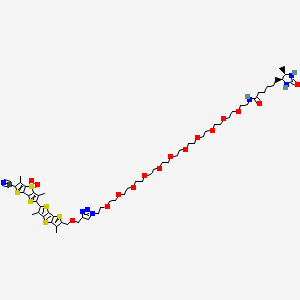
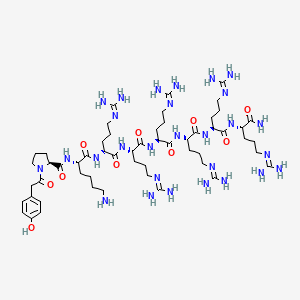


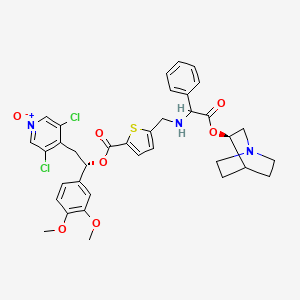
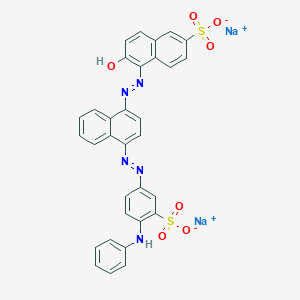
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)
![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)
